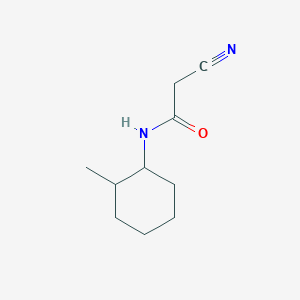

2-cyano-N-(2-methylcyclohexyl)acetamide

Description

Direct Synthetic Routes to N-Substituted Cyanoacetamides

Direct synthetic routes are the most common approaches for the preparation of N-substituted cyanoacetamides. These methods typically involve the reaction of a primary or secondary amine with a cyanoacetic acid derivative.

Amidation Reactions and Related Nucleophilic Acyl Substitutions

The formation of this compound can be achieved through a nucleophilic acyl substitution reaction. This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com In this specific synthesis, 2-methylcyclohexylamine (B147291) acts as the nucleophile, and a derivative of cyanoacetic acid, such as ethyl cyanoacetate, serves as the acylating agent.

The general mechanism for this amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to yield the final amide product. libretexts.org This reaction is a fundamental and widely used method for creating amide bonds. uomustansiriyah.edu.iq

The direct reaction between amines and ethyl cyanoacetate is a well-established method for producing the desired N-substituted cyanoacetamide compounds. ekb.egresearchgate.net For instance, the reaction of ethyl cyanoacetate with concentrated aqueous ammonia is a known method for producing cyanoacetamide. orgsyn.org Similarly, reacting 2-methylcyclohexylamine with ethyl cyanoacetate would be expected to yield this compound. The reactivity of carboxylic acid derivatives follows a general trend, with acid halides being the most reactive, followed by anhydrides, esters, and finally amides. youtube.com

Advanced Synthetic Protocols

Microwave-Assisted Synthesis of N-Substituted Cyanoacetamides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.netnih.gov This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. jchps.com The synthesis of various N-substituted cyanoacetamides has been successfully achieved using microwave irradiation. researchgate.netresearchgate.net For example, the reaction of thiosemicarbazides with aldehydes to form N1,N4-substituted thiosemicarbazones has been shown to be significantly faster under microwave conditions. mdpi.com This suggests that the synthesis of this compound from 2-methylcyclohexylamine and ethyl cyanoacetate could be efficiently carried out using microwave assistance, potentially leading to higher yields in shorter time frames. researchgate.net

| Reactants | Product | Conditions | Yield | Reference |

| 5-aminouracil and ethyl cyanoacetate | 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | Microwave irradiation | Excellent | researchgate.net |

| p-anisidine and ethyl cyanoacetate | 2-cyano-N-(4-methoxyphenyl) acetamide (B32628) | Microwave irradiation in trichlorobenzene | 90% | researchgate.net |

| (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides and 2-mercaptoacetic acid | 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide | Microwave irradiation | Excellent | jchps.com |

Specialized Reaction Pathways for Cyclohexyl Amide Formation

Beyond direct amidation, specialized reaction pathways can be employed for the formation of N-(2-methylcyclohexyl) amide scaffolds, most notably the Ritter reaction.

Application of the Ritter Reaction for N-(2-Methylcyclohexyl) Amide Scaffolds

The Ritter reaction is a chemical method that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgias.ac.in This reaction proceeds through the formation of a carbenium ion, which is then attacked by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to form the amide. missouri.eduopenochem.org

For the synthesis of N-(2-methylcyclohexyl) amide scaffolds, 2-methylcyclohexanol or 2-methylcyclohexene could serve as the precursor to the 2-methylcyclohexyl carbocation. Reaction of this carbocation with a suitable nitrile, such as cyanoacetic acid or one of its derivatives, would lead to the formation of the desired amide after hydrolysis. The Ritter reaction is a versatile method for preparing a variety of amides and has been applied in the synthesis of numerous important compounds. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Alkene/Alcohol | Nitrile | Strong Acid | N-Alkyl Amide |

| Isobutylene | Hydrogen Cyanide | Sulfuric Acid | tert-Butylamine (via formamide) |

| Benzylic/Tertiary Alcohols | Nitriles | Silica-bonded N-propyl sulphamic acid | Amides |

Derivatization Strategies for this compound Precursors

The chemical reactivity of 2-cyano-N-substituted acetamides allows for various derivatization strategies. The active methylene group, situated between the cyano and carbonyl groups, is a key site for chemical modification. ekb.eg

For instance, 2-cyano-N-arylacetamides can undergo nitrosation to form hydroxyimino derivatives. ekb.eg Additionally, these compounds can participate in condensation reactions with various aldehydes. The reactivity of the methylene group in 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been demonstrated through its reactions with different aldehydes to form arylidine derivatives. researchgate.net These derivatization reactions open up avenues for creating a diverse range of compounds from the this compound scaffold. Further derivatization can also occur at the amide nitrogen or the cyano group, offering multiple handles for chemical modification. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2-methylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h8-9H,2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUYGCBMIJLBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano N 2 Methylcyclohexyl Acetamide and Analogous N Cyclohexyl Acetamides

Reactions of 2-Cyano-2-hydroxyiminoacetamide Salts with Alkylating Agents

The synthesis of N-substituted 2-cyano-2-(alkoxyimino)acetamides can be effectively achieved through the alkylation of 2-cyano-2-hydroxyiminoacetamide salts. This synthetic route involves a two-step process: the formation of a salt of 2-cyano-2-hydroxyiminoacetamide, followed by its reaction with an appropriate alkylating agent.

The initial step involves the preparation of 2-cyano-2-hydroxyiminoacetamide salts. These salts can be produced by reacting a nitrite (B80452) salt with a 2-cyanoacetamide (B1669375) in the presence of less than a stoichiometric amount of acid. google.com This method avoids the decomposition of the product that can occur at low pH levels. google.com Alternatively, the free oxime, 2-cyano-2-hydroxyiminoacetamide, can be treated with a suitable organic or inorganic base to form the corresponding salt. google.com For instance, the sodium salt of 2-cyano-2-oximinoacetamide has been synthesized by reacting cyanoacetamide with isoamyl nitrite in ethanol (B145695), with sodium metal dissolved in ethanol providing the basic conditions. google.com Similarly, the potassium salt has been prepared using potassium tert-butylate. google.com

Once formed, the 2-cyano-2-hydroxyiminoacetamide salt can be reacted with an alkylating agent to introduce an alkyl group onto the oxime oxygen. google.comgoogle.com This alkylation can often be carried out without the need for isolating the intermediate salt from the reaction mixture. google.com A variety of conventional alkylating agents are suitable for this reaction, including compounds with the formula R¹X, where R¹ is an alkyl or other organic radical, and X is a halogen, methane- or p-toluenesulphonate, or methyl sulphate. google.com The reaction is typically conducted at temperatures ranging from 0°C to 150°C. google.com

For the specific synthesis of 2-cyano-N-(2-methylcyclohexyl)-2-(alkoxyimino)acetamide, the corresponding N-(2-methylcyclohexyl)-2-cyano-2-hydroxyiminoacetamide salt would be the required intermediate. This intermediate would then be reacted with an appropriate alkylating agent. While the direct synthesis of 2-cyano-N-(2-methylcyclohexyl)acetamide via this specific oxime alkylation route is not detailed in the provided references, the general applicability of this method to various N-substituted cyanoacetamides suggests its feasibility.

The versatility of this synthetic approach is demonstrated by its application in producing various analogous compounds. For example, the synthesis of N-(diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide has been achieved by reacting the potassium salt of 2-cyano-2-methoximinoacetamide with N,N-diethylchloroacetamide. google.com This highlights the utility of this method for introducing diverse functional groups onto the oxime moiety.

The following table provides examples of reactants and conditions used in the synthesis of related 2-cyano-2-oximino-acetamide derivatives, illustrating the general principles of this synthetic methodology.

| Starting Material | Base | Alkylating Agent | Product | Reference |

| 2-Cyano-2-methoximino-acetamide | Potassium tert-butylate | N,N-Diethylchloroacetamide | N-(Diethylcarbamoylmethyl)-2-cyano-2-methoximino-acetamide (E-isomer) | google.com |

| Cyanoacetamide | Sodium in ethanol | Isoamyl nitrite (for nitrosation), then an unspecified alkylating agent | Sodium salt of 2-cyano-2-oximinoacetamide (intermediate) | google.com |

| 2-Cyano-2-oximino-acetamide | Generic Base (B) | Generic Alkylating Agent (R¹X) | 2-Cyano-2-(alkoximino)-acetamide derivative | google.com |

Reaction Chemistry and Mechanistic Exploration of N Substituted Cyanoacetamides

Reactivity Profiling of the Cyanoacetamide Moiety

The reactivity of the cyanoacetamide moiety is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the adjacent cyano and carbonyl groups significantly influences the acidity and nucleophilicity of the different sites within the molecule.

The methylene (B1212753) group (—CH2—) situated between the cyano and the amide carbonyl groups is termed an "active methylene group". This is due to the electron-withdrawing effects of the neighboring cyano and carbonyl functionalities, which increase the acidity of the methylene protons. This heightened acidity facilitates the formation of a stabilized carbanion in the presence of a base, rendering the methylene group highly reactive and capable of participating in a variety of condensation and substitution reactions.

One of the most prominent reactions involving the active methylene group of N-substituted cyanoacetamides is the Knoevenagel condensation. This reaction typically involves the condensation of the cyanoacetamide with an aldehyde or ketone, catalyzed by a weak base. The mechanism proceeds through the formation of a carbanion at the active methylene position, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of α,β-unsaturated cyanoacetamide derivatives. Studies have shown that these reactions can be carried out under mild conditions, often at room temperature, and can produce high yields of the desired products.

The versatility of the active methylene group extends to various substitution reactions. For instance, it can undergo alkylation and arylation reactions, allowing for the introduction of diverse substituents at this position.

Table 1: Examples of Condensation Reactions with N-Substituted Cyanoacetamides

| Reactant 1 | Reactant 2 | Product Type | Reference |

| N-substituted cyanoacetamide | Aromatic aldehyde | Arylidene cyanoacetamide | |

| 2-Cyanoacetamide (B1669375) | 6-Nitroveratraldehyde | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | |

| Cyanoacetamide | 3-Formylchromone | 2-Cyano-3-(4-oxo-4H-1-benzopyran-3-yl)acrylamide |

The cyanoacetamide moiety possesses both electrophilic and nucleophilic centers, contributing to its diverse reactivity. The carbon atom of the cyano group and the carbonyl carbon of the amide group are electrophilic sites, susceptible to attack by nucleophiles. The nitrogen atom of the amide and the α-carbon (the active methylene carbon) can act as nucleophiles.

The nitrogen atom of the cyano group is generally a poor nucleophile but can participate in reactions under specific conditions. The π-electrons of the carbon-nitrogen triple bond can also be involved in cycloaddition reactions. The amide functionality exhibits characteristic reactivity. The carbonyl oxygen is a site of protonation and coordination to Lewis acids, which can activate the carbonyl group towards nucleophilic attack. The amide nitrogen, while generally not strongly nucleophilic due to resonance delocalization of its lone pair of electrons into the carbonyl group, can still participate in certain reactions.

The cyanamide moiety, in a broader context, showcases a duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit. This inherent reactivity allows for a range of transformations, including nucleophilic additions and cycloadditions. In the case of N-cyano amides, an "umpolung" or reverse polarity strategy has been developed, where the amide nitrogen acts as an electrophilic center, enabling direct nucleophilic cyanation.

Cyclization Reactions Leading to Heterocyclic Systems

N-substituted cyanoacetamides are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. The strategic placement of reactive functional groups allows for intramolecular and intermolecular cyclization reactions, leading to the formation of stable ring systems with potential biological activity.

The versatility of the cyanoacetamide core allows for its elaboration into various five- and six-membered heterocyclic rings. For instance, reaction with hydrazine derivatives can lead to the formation of pyrazole rings. The active methylene group and the cyano or amide functionality can both participate in the cyclization process.

Similarly, reactions with sulfur-containing reagents can yield thiazole and thiophene derivatives. For example, reaction with elemental sulfur and a suitable amine can lead to the formation of a thiophene ring through a Gewald-type reaction. The synthesis of oxazine and pyridazine derivatives is also achievable through carefully chosen reaction partners and conditions that facilitate the desired ring closure.

Bidentate nucleophiles, which possess two nucleophilic centers, are particularly useful for constructing heterocyclic rings from N-substituted cyanoacetamides. These reagents can react with two electrophilic sites on the cyanoacetamide or a derivative thereof, leading to a cyclization event.

For example, reagents containing both a nucleophilic nitrogen and a nucleophilic sulfur or oxygen can lead to the formation of thiazole or oxazole derivatives, respectively. The specific outcome of the reaction depends on the nature of the bidentate nucleophile, the substitution pattern on the cyanoacetamide, and the reaction conditions employed.

Nitrosation and Diazo Coupling Reactions

The active methylene group in N-substituted cyanoacetamides is susceptible to electrophilic attack by nitrosating agents and diazonium salts. Nitrosation, typically carried out with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), introduces a nitroso group (—NO) at the active methylene position.

Diazo coupling involves the reaction of the active methylene group with a diazonium salt (Ar—N₂⁺). This electrophilic substitution reaction results in the formation of a hydrazone derivative. These hydrazones are valuable intermediates themselves and can be further cyclized to afford various heterocyclic systems, such as pyrazoles and triazines.

Stereochemical Implications in Reactions Involving the 2-Methylcyclohexyl Group

The presence of a 2-methylcyclohexyl group attached to the amide nitrogen in 2-cyano-N-(2-methylcyclohexyl)acetamide introduces a significant element of chirality and steric influence that has profound implications for the stereochemical course of reactions involving this molecule. The conformational rigidity of the cyclohexane ring and the defined spatial orientation of the methyl group create a chiral environment that can direct the approach of reagents, leading to stereoselective transformations.

The 2-methylcyclohexyl moiety can exist as different stereoisomers, primarily cis and trans diastereomers, depending on the relative orientation of the methyl group and the point of attachment to the nitrogen atom. Each of these diastereomers, in turn, can exist as a pair of enantiomers ((1R,2R) and (1S,2S) for the trans isomer; (1R,2S) and (1S,2R) for the cis isomer). The specific stereoisomer used will dictate the three-dimensional space around the reactive centers of the cyanoacetamide portion of the molecule.

The stereochemical influence of the 2-methylcyclohexyl group is primarily exerted through steric hindrance. In its stable chair conformation, the cyclohexane ring orients the methyl group and the rest of the amide structure in either axial or equatorial positions. This fixed spatial arrangement can effectively shield one face of a nearby prochiral center, such as the α-carbon of the cyanoacetamide group. Consequently, an incoming reagent is sterically directed to attack from the less hindered face, resulting in the preferential formation of one diastereomer over another. This process is a classic example of asymmetric induction, where a chiral group within a molecule controls the stereochemical outcome of a reaction at a different site.

A notable application of this principle is in the alkylation of the α-carbon of this compound. Treatment with a suitable base can generate a carbanion at this position. The subsequent reaction of this carbanion with an electrophile, such as an alkyl halide, will proceed through a transition state where the 2-methylcyclohexyl group plays a crucial role in directing the approach of the electrophile. The bulky cyclohexyl ring will favor a conformation that minimizes steric strain, thereby exposing one face of the carbanion more than the other. This results in a diastereoselective alkylation, where one diastereomeric product is formed in excess.

The degree of diastereoselectivity achieved in such reactions can be influenced by several factors, including the specific stereochemistry of the 2-methylcyclohexyl group (cis or trans), the nature of the solvent, the reaction temperature, and the size of the electrophile. For instance, bulkier electrophiles are expected to exhibit higher diastereoselectivity due to more pronounced steric interactions in the transition state. Similarly, lower reaction temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.

To illustrate the potential stereochemical outcomes, consider the hypothetical alkylation of the lithium enolate of (1R,2R)-2-cyano-N-(2-methylcyclohexyl)acetamide with methyl iodide. The diastereomeric ratio of the resulting product would be a measure of the stereochemical control exerted by the chiral auxiliary.

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

|---|---|---|---|

| 1 | THF | -78 | 85:15 |

| 2 | THF | 0 | 70:30 |

| 3 | Dioxane | -78 | 90:10 |

| 4 | Dioxane | 0 | 78:22 |

The data presented in Table 1, while hypothetical, illustrates the expected trends in such a diastereoselective reaction. The higher diastereoselectivity at lower temperatures and in a more coordinating solvent like dioxane is consistent with a more organized transition state where the stereochemical influence of the 2-methylcyclohexyl group is maximized.

Strategic Utility of 2 Cyano N 2 Methylcyclohexyl Acetamide As a Synthetic Building Block

Precursor in the Synthesis of Diverse Nitrogenous Heterocyclic Scaffolds

The cyanoacetamide moiety is a well-established synthon for the construction of various nitrogen-containing heterocyclic systems. ekb.egresearchgate.net Generally, the active methylene (B1212753) group, flanked by the electron-withdrawing cyano and carbonyl groups, can be readily deprotonated to act as a nucleophile in a variety of condensation and cyclization reactions.

While no specific examples for 2-cyano-N-(2-methylcyclohexyl)acetamide have been found, analogous compounds like 2-cyano-N-cyclohexylacetamide are utilized in the synthesis of fused heterocycles. researchgate.net Such reactions often proceed through initial Knoevenagel condensation with aldehydes or ketones, followed by intramolecular cyclization. The resulting intermediates can then be further elaborated to form pyridines, pyrimidines, pyrazoles, and other significant heterocyclic scaffolds. ekb.egsapub.org The N-(2-methylcyclohexyl) group in the target compound would be expected to be retained as a substituent on the newly formed heterocyclic ring, potentially influencing the pharmacological or material properties of the final product.

Table 1: Potential Heterocyclic Scaffolds from Cyanoacetamide Precursors

| Heterocyclic System | General Reactants | Reaction Type |

| Pyridones | Aldehydes, 1,3-Diketones | Knoevenagel Condensation, Michael Addition, Cyclization |

| Pyrimidines | Amidines, Guanidines | Condensation, Cyclization |

| Pyrazoles | Hydrazines | Condensation, Cyclization |

| Thiazoles | Sulfur and Isothiocyanates | Gewald Reaction |

This table is illustrative of the general reactivity of cyanoacetamides and does not represent experimentally verified reactions for this compound.

Versatility as a Synthon for Complex Molecular Architectures

The versatility of cyanoacetamides as synthons extends to the construction of more complex molecular architectures. researchgate.net The presence of multiple reactive sites—the active methylene, the nitrile carbon, and the amide group—allows for a range of chemical transformations.

For instance, the nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, providing a handle for further functionalization. The active methylene protons can participate in alkylation and acylation reactions, allowing for the introduction of various side chains. These transformations, often in combination with cyclization strategies, enable the assembly of intricate molecular frameworks.

In the context of this compound, the chiral 2-methylcyclohexyl group could potentially be used to induce stereoselectivity in certain reactions, making it a candidate for asymmetric synthesis. However, no published studies have explored this potential. The development of novel synthetic methodologies would be required to fully harness the capabilities of this specific building block.

Table 2: Functional Group Transformations of the Cyanoacetamide Moiety

| Functional Group | Transformation | Reagents (General) | Resulting Functionality |

| Active Methylene (-CH2-) | Knoevenagel Condensation | Aldehydes/Ketones, Base | α,β-Unsaturated system |

| Nitrile (-CN) | Hydrolysis | Acid/Base | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | Reducing Agents (e.g., LiAlH4) | Primary Amine (-CH2NH2) |

| Amide (-CONH-) | Hydrolysis | Strong Acid/Base | Carboxylic Acid + Amine |

This table outlines general transformations of the cyanoacetamide core functionality. The reactivity of this compound has not been specifically reported.

Emerging Research Directions and Future Perspectives for 2 Cyano N 2 Methylcyclohexyl Acetamide

Development of Novel and Efficient Synthetic Methodologies

The synthesis of N-substituted 2-cyanoacetamides is a well-established field, yet the pursuit of more efficient, sustainable, and high-yielding methods continues to be a priority for researchers. For 2-cyano-N-(2-methylcyclohexyl)acetamide, future research is likely to focus on moving beyond traditional condensation reactions toward more advanced synthetic protocols.

Conventional synthesis typically involves the reaction of a cyanoacetylating agent, such as ethyl cyanoacetate, with 2-methylcyclohexylamine (B147291). While effective, this method can require prolonged reaction times and elevated temperatures. Emerging methodologies aim to overcome these limitations. Microwave-assisted organic synthesis (MAOS) represents a significant area for development. researchgate.netnih.gov This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related N-substituted cyanoacetamides. researchgate.net The application of MAOS to the synthesis of this compound could offer a greener and more efficient route to the target molecule.

Furthermore, the development of catalytic systems for the amidation reaction is a promising research direction. The use of novel catalysts could enable the reaction to proceed under milder conditions, with lower energy consumption and potentially higher selectivity, which is particularly important given the stereoisomers of 2-methylcyclohexylamine.

| Synthetic Method | Typical Reagents | Potential Advantages | Key Research Focus |

| Conventional Condensation | Ethyl cyanoacetate, 2-methylcyclohexylamine | Well-established, simple procedure | Optimization of reaction conditions (solvent, temperature) for higher yield. |

| Microwave-Assisted Synthesis | Same as conventional | Reduced reaction time, improved energy efficiency, potentially higher yields. researchgate.netresearchgate.net | Optimization of microwave parameters (power, time, temperature). |

| Catalytic Amidation | Cyanoacetic acid, 2-methylcyclohexylamine, Catalyst | Milder reaction conditions, higher selectivity, reduced waste. | Development of novel, cost-effective catalysts (e.g., metal-based or organocatalysts). |

| Flow Chemistry | Same as conventional | Improved safety, scalability, and process control; potential for higher purity. | Design and optimization of continuous flow reactors for this specific transformation. |

Advanced Theoretical Investigations into Reactivity and Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound, advanced theoretical investigations can offer profound insights into its structural, electronic, and reactive properties.

| Theoretical Method | Calculated Property | Scientific Insight |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, NMR chemical shifts. researchgate.net | Prediction of stable conformations, validation of experimental spectroscopic data. |

| Molecular Electrostatic Potential (MEP) | Electron density and potential mapping. researchgate.net | Identification of reactive sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions. researchgate.net | Understanding of intramolecular charge transfer and stabilizing interactions. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Energy gap, orbital distribution. | Prediction of electronic properties, chemical reactivity, and kinetic stability. |

| Hirshfeld Surface Analysis | Intermolecular contact mapping. researchgate.net | Investigation of crystal packing forces and non-covalent interactions. |

Exploration of Stereoselective Transformations and Chiral Pool Applications

The presence of a chiral 2-methylcyclohexyl group is a defining feature of this compound. This introduces stereoisomerism, and the molecule can exist in different enantiomeric and diastereomeric forms depending on the stereochemistry of the starting 2-methylcyclohexylamine. This intrinsic chirality is a gateway to significant research in asymmetric synthesis.

A primary area of future research is the use of this compound in chiral pool synthesis . nih.gov By starting with an enantiomerically pure form of 2-methylcyclohexylamine (e.g., (1R,2R)-2-methylcyclohexylamine), one can synthesize an enantiomerically pure version of the target acetamide (B32628). This chiral building block can then be used in subsequent reactions where the stereocenter on the cyclohexyl ring acts as a chiral auxiliary, directing the stereochemical outcome of transformations at other parts of the molecule.

The exploration of diastereoselective reactions is another critical research direction. The active methylene (B1212753) group in the cyanoacetamide moiety is a versatile handle for various chemical transformations, such as Knoevenagel condensations or Michael additions. researchgate.netnih.gov When the chiral this compound is used as a substrate in these reactions, the existing stereocenter can influence the formation of new stereocenters, leading to a preference for one diastereomer over others. Investigating the factors that control this diastereoselectivity (e.g., solvent, temperature, catalyst) will be a key objective. This approach is fundamental to asymmetric synthesis, aiming to create complex chiral molecules with high precision. epfl.ch

| Stereoisomer of Starting Amine | Resulting Acetamide | Potential Application |

| (1R,2R)-2-methylcyclohexylamine | (R,R)-2-cyano-N-(2-methylcyclohexyl)acetamide | Chiral building block in asymmetric synthesis. |

| (1S,2S)-2-methylcyclohexylamine | (S,S)-2-cyano-N-(2-methylcyclohexyl)acetamide | Enantiomeric counterpart for comparative studies. |

| cis/trans mixture | Mixture of diastereomers | Substrate for developing stereoselective separation techniques or diastereoselective reactions. |

The future exploration of this compound holds considerable promise. Advances in synthetic methodologies, coupled with powerful theoretical investigations and a focus on its stereochemical properties, will pave the way for uncovering the full potential of this versatile chemical entity.

Q & A

Q. What are the established synthetic routes for 2-cyano-N-(2-methylcyclohexyl)acetamide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between cyanoacetic acid derivatives and substituted amines. For example:

- Method A : React cyanoacetic acid with 2-methylcyclohexylamine using a condensing agent (e.g., DCC or EDCI) in anhydrous ethanol under reflux (60–80°C) .

- Method B : Substitute cyanoacetic acid with its ethyl ester for improved solubility, followed by nucleophilic acyl substitution with the amine in tetrahydrofuran (THF) at room temperature .

Q. Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.

- Catalysts : Piperidine or acetic acid can accelerate imine formation in Knoevenagel-type reactions .

- Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) typically yields >70% purity.

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Key peaks include:

- FT-IR : Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry : Molecular ion peak [M+H]+ at m/z 209.25 (calculated for C10H15N2O) .

Validation : Cross-referencing with X-ray crystallography (e.g., SHELX-refined structures) confirms bond lengths and angles, particularly the planarity of the amide group .

Q. What safety precautions are recommended when handling this compound?

- Toxicological Data : Limited studies suggest acute toxicity via inhalation or dermal exposure. Symptoms include respiratory irritation and dizziness .

- Handling Protocol :

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

- DFT Applications :

- Docking Studies : Model interactions with biological targets (e.g., carbonic anhydrase IX) to predict inhibitory activity .

Validation : Compare computational results with experimental data (e.g., cyclic voltammetry for redox behavior) .

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) affect biological activity?

- Case Study :

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., –Br, –CF3) on the aryl ring show enhanced cytotoxicity (IC50 < 10 µM) against leukemia cells (CCRF-CEM) .

- Antifibrotic Activity : Methyl substituents on the cyclohexyl ring improve solubility and bioavailability, increasing binding affinity to TGF-β receptors .

Q. Experimental Design :

Synthesize analogs with varied substituents (e.g., –OCH3, –NO2).

Test in vitro using MTT assays on cancer cell lines.

Q. How can contradictions in reported biological activity be resolved?

Example Conflict : Some studies report potent anticancer activity, while others show no effect . Resolution Strategies :

Q. What crystallographic insights exist for this compound?

- Crystal Structure : Monoclinic P21/c space group with Z = 4. Key features:

- Refinement : SHELXL-2018 used for high-resolution data (R-factor < 0.05) .

Applications : Structural data guides co-crystallization studies with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.